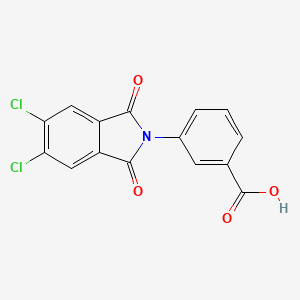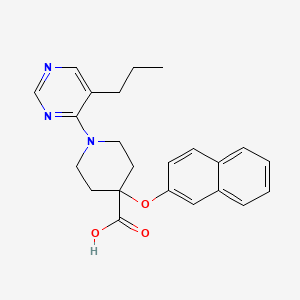![molecular formula C18H27N5O2 B5567743 N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea involves complex organic synthesis techniques. Studies have explored various pathways for synthesizing similar urea derivatives, focusing on optimizing yield, purity, and the efficiency of the reactions. For instance, the α-ureidoalkylation reaction of N-(carboxyalkyl)- and N-(hydroxyalkyl)ureas with different alkylating agents has been a method to introduce various functional groups into the urea structure, enhancing its complexity and potential bioactivity (Gazieva et al., 2009).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea, has been extensively studied using techniques such as X-ray diffraction. These studies reveal the non-planar geometry of the nitrogen atoms and the planarity of the urea moiety, providing insights into the compound's reactivity and interaction potential with biological targets (Dalluhn et al., 2001).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including alkylation, acylation, and photooxygenation, which modify their chemical structure and enhance their reactivity. For example, the photooxygenation of 5-dialkylamino-4-pyrrolin-3-ones, related to the urea derivatives, results in highly functionalized ureas with potential for further chemical modifications (Erden et al., 2008). Additionally, ureas can participate in transesterification reactions, important for synthesizing cyclic carbonates and other valuable chemical intermediates (Bhanage et al., 2003).
Applications De Recherche Scientifique
Synthetic Applications
Development of Synthetic Methodologies
Research has highlighted the compound's role in the synthesis of 5-aryl-2-oxazolidinone derivatives, emphasizing its utility in producing highly functionalized molecules (Tsujimoto et al., 1979). The compound has been employed in α-ureidoalkylation reactions, leading to the synthesis of novel glycoluril derivatives, showcasing its potential in creating diverse chemical structures (Gazieva et al., 2009).
Chemical Reactions and Transformations
Its involvement in directed lithiation reactions has been documented, illustrating its significance in facilitating regioselective chemical transformations (Smith et al., 2013). Additionally, the compound's reactivity has been explored in the context of imidazo-sym-triazine derivatives, providing insights into its chemical versatility and reactivity (Dovlatyan et al., 2009).
Chemical Properties and Interactions
Study of Molecular Interactions
Investigations into the lithiation and substitution reactions of N′-(ω-Phenylalkyl)-N,N-dimethylureas have revealed detailed information about the compound's chemical behavior and interaction patterns, contributing to a deeper understanding of its chemical properties (Smith et al., 2012). This research underscores the compound's potential in mediating complex chemical processes.
Potential Applications in Material Science
Development of Functional Materials
The compound's utility has also been explored in the synthesis of materials with potential applications in various fields, such as the development of photooxygenation processes for the synthesis of ureas, 2-oxazolidinones, and 2-oxazolinones, indicating its role in material science (Erden et al., 2008).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(1-methylindazol-6-yl)-1-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-21(2)8-9-23(13-16-5-4-10-25-16)18(24)20-15-7-6-14-12-19-22(3)17(14)11-15/h6-7,11-12,16H,4-5,8-10,13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPJCXWVTXEWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)NC(=O)N(CCN(C)C)CC3CCCO3)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5567709.png)
![(1S*,5R*)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567711.png)
![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![N-((3S*,4R*)-4-(4-methylphenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-pyrrolidinyl)acetamide](/img/structure/B5567721.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![1-benzyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5567737.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)
